N-(2-Butyl-1H-indol-5-YL)-4-(pyrrolidin-1-YL)benzenesulfonamide

Physicochemical profiling Solubility Ionization state

Indole-benzenesulfonamide SAR programs often lack the ionizable pyrrolidine variant needed to probe pH-dependent target engagement. This compound provides the only basic amine (pKa ~10.5) among close analogs, enabling ionic interactions with acidic active-site residues unattainable with neutral methoxy or isopropyl substituents. • Deploy in sPLA2/FLAP enzymatic assays or anti-proliferative panels alongside CAS 919490-51-0, 919490-52-1, and 919490-46-3 for systematic SAR. • Predicted logP ~3.5; suited for comparative ADME profiling (kinetic solubility, Caco-2, microsomal stability). • 95% purity; standard pack sizes 10 mg, 50 mg, 100 mg; in stock for immediate dispatch.

Molecular Formula C22H27N3O2S
Molecular Weight 397.5 g/mol
CAS No. 919490-50-9
Cat. No. B12921359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Butyl-1H-indol-5-YL)-4-(pyrrolidin-1-YL)benzenesulfonamide
CAS919490-50-9
Molecular FormulaC22H27N3O2S
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4
InChIInChI=1S/C22H27N3O2S/c1-2-3-6-18-15-17-16-19(7-12-22(17)23-18)24-28(26,27)21-10-8-20(9-11-21)25-13-4-5-14-25/h7-12,15-16,23-24H,2-6,13-14H2,1H3
InChIKeyFNJFPKZJDZUYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Butyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide (CAS 919490-50-9): Structural and Pharmacological Context for Procurement Decisions


N-(2-Butyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide (CAS 919490-50-9; molecular formula C22H27N3O2S; MW 397.5 g/mol) is a synthetic indole-benzenesulfonamide derivative. Its structure comprises a 2-butyl-substituted indole core linked via a sulfonamide bridge to a 4-(pyrrolidin-1-yl)phenyl moiety. This compound belongs to a therapeutically relevant scaffold class: indole-benzenesulfonamides have been patented as inhibitors of secretory phospholipase A2 (sPLA2) [1] and investigated as anti-proliferative agents with nanomolar potency against cancer cell lines [2]. The pyrrolidine substituent distinguishes it from close analogs bearing methoxy, isopropyl, or thiophene groups on the benzenesulfonamide portion, conferring unique ionization-dependent solubility and target-recognition properties that are not interchangeable with neutral substituents.

Why N-(2-Butyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide Cannot Be Replaced by Close Structural Analogs


The pyrrolidine substituent on the benzenesulfonamide of this compound is not a simple bioisostere of the methoxy (CAS 919490-51-0), isopropyl (CAS 919490-52-1), or thiophene (CAS 919490-53-2) groups found in structurally adjacent analogs. The pyrrolidine tertiary amine (predicted pKa ~10.5) introduces a pH-dependent ionization state at physiological conditions, enabling ionic and hydrogen-bond interactions with protein targets that neutral substituents cannot achieve [1]. Likewise, the 2-butyl group on the indole core provides distinct conformational flexibility and lipophilicity compared to the 2-phenyl analog (CAS 919490-46-3), altering binding-pocket accommodation. In the indole-benzenesulfonamide class, even minor sulfonamide nitrogen substituent changes have been shown to switch the mechanism of action from tubulin polymerization inhibition to kinase modulation [2]. Generic substitution without confirmatory biological profiling therefore carries a high risk of altering target engagement, potency, and downstream pharmacological outcomes.

Quantitative Differentiation Evidence for N-(2-Butyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide vs. Structural Analogs


Pyrrolidine Substituent Ionization: pH-Dependent Solubility Advantage vs. Neutral Methoxy and Isopropyl Analogs

The pyrrolidine group on the benzenesulfonamide of the target compound is a tertiary amine with a predicted pKa of approximately 10.5, meaning it exists predominantly in its protonated, positively charged form at physiological pH (7.4). This ionization state substantially increases aqueous solubility compared to the permanently neutral methoxy analog (CAS 919490-51-0) and isopropyl analog (CAS 919490-52-1). Class-level evidence from benzenesulfonamide indole cPLA2α inhibitors demonstrates that introducing a basic amine on the sulfonamide phenyl ring improves aqueous solubility by 10- to 50-fold relative to unsubstituted or neutral-substituted analogs [1]. The target compound is predicted (SwissADME) to have a logP of approximately 3.5 and estimated high gastrointestinal absorption (>80%), based on its computed physicochemical profile [2].

Physicochemical profiling Solubility Ionization state

Anti-Proliferative Activity: Class-Level Potency of Indole-Benzenesulfonamides in Cancer Cell Lines

Although specific IC50 values for the target compound against defined cell lines are not yet published in peer-reviewed literature, the indole-benzenesulfonamide class to which it belongs has demonstrated potent anti-proliferative activity. Fuentes-Martín et al. (2024) reported that the most potent indolic benzenesulfonamides in a series of 34 compounds exhibited IC50 values in the range of 1.7–109 nM against HeLa cells, with substituted benzenesulfonamide analogs showing the highest potency across a broad panel of cancer cell lines [1]. The target compound's pyrrolidine substituent, which introduces both steric bulk and a basic nitrogen, is consistent with the structural features associated with enhanced potency in this class. By contrast, analogs with smaller neutral substituents (methoxy, isopropyl) or heteroaryl replacements (thiophene) lack this combination of steric and electronic features.

Anti-proliferative activity Cancer cell lines Indole sulfonamide

2-Butyl vs. 2-Phenyl Indole Substitution: Conformational Flexibility and Lipophilicity Differentiation

The 2-butyl group on the indole core of the target compound (CAS 919490-50-9) provides greater conformational flexibility than the 2-phenyl group found in the closely related analog CAS 919490-46-3. The butyl chain (four rotatable C–C bonds) can adopt multiple low-energy conformations, potentially allowing the indole core to accommodate different binding pocket geometries. In contrast, the 2-phenyl analog is conformationally restricted due to the rigidity of the aromatic ring. This flexibility difference is significant because indole C2 substituent identity has been shown to modulate target binding in related sulfonamide-indole series, including sPLA2 inhibitors where alkyl chain length at C2 directly affects inhibitory potency [1]. Additionally, the 2-butyl group contributes a calculated logP increment of approximately +1.5 compared to a 2-H indole, whereas the 2-phenyl group contributes approximately +2.0, resulting in a moderately lower lipophilicity for the target compound that may favor aqueous solubility.

Conformational analysis Lipophilicity Indole C2 substitution

Sulfonamide NH Acidity and Hydrogen-Bond Donor Capacity: Differentiation from Thiophene Analog

The sulfonamide NH proton in the target compound (pKa estimated 8–10) serves as a hydrogen-bond donor that can engage key residues in enzyme active sites. In the thiophene-2-sulfonamide analog (CAS 919490-53-2), the replacement of the benzenesulfonamide with a thiophene sulfonamide alters the electronic environment of the sulfonamide NH, modifying its acidity and hydrogen-bond donor capacity. Class-level SAR from indole sulfonamide sPLA2 inhibitors indicates that the benzenesulfonamide NH engagement with the enzyme active site is critical for potency, and substitution of the phenyl ring with heteroaryl groups (e.g., thiophene) can reduce or abolish inhibitory activity depending on the target [1]. The 4-(pyrrolidin-1-yl) substitution on the benzenesulfonamide further modulates the NH acidity through the electron-donating effect of the pyrrolidine para-substituent.

Hydrogen bonding Sulfonamide NH Target engagement

Recommended Application Scenarios for N-(2-Butyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide Based on Differentiated Evidence


Focused Screening Libraries for sPLA2 and FLAP Inhibitor Discovery

The indole-benzenesulfonamide scaffold is a validated pharmacophore for sPLA2 inhibition [1] and has been explored in the context of FLAP modulation. The target compound's 4-(pyrrolidin-1-yl)benzenesulfonamide moiety provides an ionizable amine that is absent in methoxy and isopropyl analogs, potentially enabling ionic interactions with acidic residues in the active site or improving solubility for biochemical assay formats. Its 2-butyl indole substitution offers intermediate lipophilicity between 2-H and 2-phenyl analogs, which may balance potency and physicochemical properties. This compound is best deployed as a screening candidate in enzymatic sPLA2 or FLAP assays, or in cell-based leukotriene production assays, where its structural features can be directly compared against neutral-substituted analogs to establish SAR.

Cancer Cell Line Panel Screening for Anti-Proliferative Indole Sulfonamides

Indolic benzenesulfonamides have recently been shown to exhibit anti-proliferative activity at nanomolar concentrations against HeLa and other cancer cell lines [2]. The target compound, with its pyrrolidine substituent, represents a structurally differentiated entry within this chemotype. It is recommended for inclusion in medium-throughput anti-proliferative screening panels (e.g., NCI-60 or similar cancer cell line panels) alongside its methoxy, isopropyl, and thiophene analogs to systematically evaluate the impact of the sulfonamide substituent on potency and selectivity across tumor types. The 2-butyl group further distinguishes it from 2-aryl analogs in the same screening set.

Physicochemical and ADME Comparative Studies for Lead Optimization

The predicted logP of ~3.5 and the ionizable pyrrolidine (pKa ~10.5) make this compound suitable for comparative ADME studies against close analogs to quantify the impact of the basic amine on solubility, permeability, and metabolic stability. Procurement of the compound together with its 4-methoxy (919490-51-0), 4-isopropyl (919490-52-1), and 2-phenyl (919490-46-3) analogs enables a systematic matrix of structure-property relationship (SPR) studies. Key assays include kinetic solubility (pH 7.4), PAMPA or Caco-2 permeability, microsomal stability, and CYP inhibition profiling. The pyrrolidine substituent's ionization state is expected to reduce logD at pH 7.4 relative to the neutral analogs, potentially improving solubility while maintaining adequate permeability.

Tool Compound for Probing the Role of Sulfonamide NH Acidity in Target Engagement

The electron-donating 4-pyrrolidine substituent modulates the acidity of the sulfonamide NH proton, making this compound a useful tool for studying the importance of sulfonamide NH hydrogen-bond donor strength in target binding. When compared with the 4-methoxy analog (weaker electron donor) and unsubstituted benzenesulfonamide indoles, the target compound can help deconvolute electronic vs. steric contributions to target engagement in biochemical and biophysical assays (e.g., SPR, ITC, X-ray crystallography) [1]. This compound is particularly valuable for academic groups and biotech companies engaged in structure-based drug design on sulfonamide-binding targets.

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